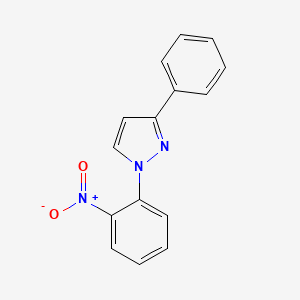

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11N3O2 |

|---|---|

Molecular Weight |

265.27 g/mol |

IUPAC Name |

1-(2-nitrophenyl)-3-phenylpyrazole |

InChI |

InChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-11-10-13(16-17)12-6-2-1-3-7-12/h1-11H |

InChI Key |

LCHMLNICRYYNNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1H-Pyrazole Nucleus

The formation of the 1H-pyrazole core is the critical step in synthesizing 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole. The most prevalent methods involve the reaction of a hydrazine (B178648) derivative, in this case, (2-nitrophenyl)hydrazine, with a three-carbon building block.

Cyclocondensation reactions are a cornerstone of pyrazole (B372694) synthesis, representing a direct and efficient route to the heterocyclic core. nih.gov These methods involve the reaction of a binucleophile (hydrazine) with a 1,3-dielectrophile, leading to cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. nih.gov

The reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds, such as chalcones, is a well-established method for synthesizing pyrazoles. longdom.orguclm.es To produce 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole, (2-nitrophenyl)hydrazine is reacted with a phenyl-substituted α,β-unsaturated aldehyde or ketone.

The reaction typically proceeds through an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and subsequent oxidation. uclm.esbeilstein-journals.org The oxidation step is often spontaneous, facilitated by air, or can be promoted by an added oxidizing agent to yield the stable aromatic pyrazole ring. beilstein-journals.org For instance, the reaction of a chalcone (B49325) with hydrazine hydrate (B1144303) and formic acid can yield a 1-formyl-2-pyrazoline, which is a related dihydro-pyrazole derivative. mdpi.com

Table 1: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls

| Hydrazine Derivative | α,β-Unsaturated Precursor | Key Reaction Step | Product Type | Reference |

|---|---|---|---|---|

| (2-Nitrophenyl)hydrazine | Phenyl-substituted Chalcone | Michael Addition/Cyclization | Pyrazoline (intermediate) | beilstein-journals.org |

| Aryl Hydrazine | α,β-Ethylenic Ketone | Condensation/Oxidation | 1,3,5-Trisubstituted Pyrazole | nih.gov |

| Hydrazine Hydrate | Chalcone in Formic Acid | Cyclocondensation | 1-Formyl-2-pyrazoline | mdpi.com |

The Knorr pyrazole synthesis, first reported in 1883, is the most classic and widely used method for constructing the pyrazole ring. nih.govmdpi.com This reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.com For the synthesis of 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole, (2-nitrophenyl)hydrazine would be reacted with a 1,3-diketone bearing a phenyl group, such as benzoylacetone (B1666692) (1-phenyl-1,3-butanedione).

The reaction mechanism involves the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by cyclization and dehydration to afford the final pyrazole product. youtube.com A significant challenge in this synthesis is controlling the regioselectivity. The unsymmetrical nature of both (2-nitrophenyl)hydrazine and benzoylacetone can lead to the formation of two possible regioisomers. mdpi.com The reaction conditions, including the solvent and catalyst, can influence the final isomeric ratio. For example, conducting the reaction in N,N-dimethylacetamide at room temperature has been shown to provide good yields and high regioselectivity in the synthesis of 1-aryl-pyrazoles. organic-chemistry.org

Table 2: Knorr Synthesis of Polysubstituted Pyrazoles

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Catalyst/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Substituted Hydrazine | β-Diketone | Acidic or Basic | Potential for two regioisomers | mdpi.com |

| Arylhydrazine | 1,3-Diketone | N,N-Dimethylacetamide | High regioselectivity | organic-chemistry.org |

| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO / Green Protocol | Efficient and eco-friendly | mdpi.com |

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and can rapidly generate libraries of compounds. biointerfaceresearch.com

A plausible MCR for synthesizing 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole could involve the one-pot reaction of benzaldehyde, an enolizable ketone, and (2-nitrophenyl)hydrazine. longdom.org For example, a three-component reaction of an enaminone, benzaldehyde, and hydrazine hydrochloride in water has been developed for pyrazole synthesis. longdom.org Another approach involves the iodine-catalyzed reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov These methods often proceed through the in-situ formation of a 1,3-dicarbonyl or α,β-unsaturated carbonyl intermediate, which then undergoes cyclocondensation with the hydrazine. beilstein-journals.orgnih.gov

Achieving regiocontrol is a critical aspect of pyrazole synthesis when using unsymmetrical precursors. nih.gov The formation of 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole, as opposed to its 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole isomer, depends on the selective reaction of the hydrazine nitrogens with the dicarbonyl compound.

Several factors influence regioselectivity:

Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl precursor can direct the reaction pathway.

Electronic Effects: The electronic nature of the substituents can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

Reaction Conditions: The pH of the reaction medium is crucial. In acidic conditions, the reaction often proceeds via the more stable hydrazone intermediate, whereas basic conditions can favor a different pathway. nih.gov

For example, when reacting arylhydrazines with enones, performing the reaction with arylhydrazine hydrochloride in methanol (B129727) favored the 1,3-isomer, while using the free hydrazine in chloroform (B151607) led to the 1,5-isomer. nih.gov Similarly, 1,3-dipolar cycloaddition reactions, such as those between tosylhydrazones (which generate diazo compounds in situ) and nitroalkenes, have been developed to afford 3,4-diaryl-1H-pyrazoles with high regioselectivity confirmed by 2D NMR techniques. rsc.org

Cyclocondensation Approaches

Functionalization and Derivatization Approaches for Substituted Pyrazoles

Once the 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole core is synthesized, it can be further modified through functionalization reactions. The pyrazole ring is an electron-rich aromatic system, but the reactivity of the C4 and C5 positions is influenced by the substituents at N1 and C3.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly installing new C-C and C-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized substrates. rsc.org This allows for late-stage modification of the molecule. For example, various functional groups can be introduced at the C4 position of the pyrazole ring via electrophilic substitution reactions like thio- or selenocyanation. beilstein-journals.org Furthermore, sequential functionalization can be achieved through regioselective metalation at different positions on the pyrazole ring, followed by trapping with various electrophiles. researchgate.net These methods provide access to a wide range of novel pyrazole derivatives for various applications. lifechemicals.com

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of the specific 2-nitrophenyl and phenyl groups onto the pyrazole core is typically achieved during the primary ring-forming step. The choice of starting materials is crucial for directing the substitution pattern of the final product.

A cornerstone of pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines . mdpi.comnih.govorganic-chemistry.orgatlantis-press.com For the target molecule, this would involve the reaction of a phenyl-substituted 1,3-dicarbonyl, such as 1-phenyl-1,3-butanedione, with 2-nitrophenylhydrazine (B1229437). This reaction is generally performed under acidic conditions with heating, often in a protic solvent like ethanol. The mechanism proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

An alternative and widely used approach is the reaction of α,β-unsaturated ketones, commonly known as chalcones, with arylhydrazines . researchgate.netresearchgate.netnih.govijirt.orgnih.gov To obtain the desired product, a chalcone with a phenyl group at the appropriate position would be reacted with 2-nitrophenylhydrazine. This reaction can be catalyzed by either acids or bases and often leads to a dihydropyrazole (pyrazoline) intermediate. researchgate.net This intermediate is subsequently oxidized to the stable aromatic pyrazole.

The Vilsmeier-Haack reaction offers a pathway to synthesize 4-formylpyrazoles from hydrazones. nih.govresearchgate.netcdnsciencepub.comchemmethod.comdegres.eursc.org This method involves treating the hydrazone of an appropriate ketone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction results in the formation of the pyrazole ring with a formyl group at the C-4 position. Subsequent deformylation would be necessary to obtain the unsubstituted C-4 pyrazole.

Interactive Table: Synthetic Precursors for 1,3-Diarylpyrazoles

| Precursor 1 | Precursor 2 | Resulting Pyrazole Moiety | Typical Conditions |

| 1-Phenyl-1,3-butanedione | 2-Nitrophenylhydrazine | 1-(2-Nitrophenyl)-3-phenyl-5-methyl-1H-pyrazole | Acid catalysis (e.g., HCl, H₂SO₄), reflux in ethanol |

| Phenyl-substituted chalcone | 2-Nitrophenylhydrazine | 1-(2-Nitrophenyl)-3,5-diaryl-1H-pyrazole | Acid or base catalysis, often with an oxidizing agent |

| Acetophenone-2-nitrophenylhydrazone | Vilsmeier Reagent (POCl₃/DMF) | 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 0°C to reflux |

Modifications and Derivatization at Various Positions of the Pyrazole Ring

Following the synthesis of the 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole core, further functionalization can be achieved through various chemical transformations. The pyrazole ring is aromatic and undergoes electrophilic substitution, with the reactivity of each position being influenced by the existing substituents.

The C-4 position of the pyrazole ring is the most nucleophilic and, therefore, the primary site for electrophilic substitution . libretexts.org A variety of functional groups can be introduced at this position:

Formylation : The Vilsmeier-Haack reaction can introduce a formyl group at C-4, which can then be used as a synthetic handle for further modifications. nih.govresearchgate.netcdnsciencepub.comchemmethod.comdegres.eursc.org

Halogenation : The C-4 position is readily halogenated using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov

Thio/Selenocyanation : Functionalization with thiocyanate (B1210189) or selenocyanate (B1200272) moieties can be achieved through electrophilic pathways, for instance, by using PhICl₂ in combination with NH₄SCN or KSeCN. beilstein-journals.org

The phenyl rings attached to the pyrazole can also be modified through electrophilic aromatic substitution, although the directing effects of the pyrazole ring and the nitro group must be considered.

Interactive Table: Potential Derivatization Reactions

| Position | Reaction | Reagents | Product |

| C-4 | Formylation | POCl₃, DMF | 4-Formyl-1,3-diarylpyrazole |

| C-4 | Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1,3-diarylpyrazole |

| C-4 | Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1,3-diarylpyrazole |

| C-4 | Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,3-diarylpyrazole |

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the development of environmentally friendly synthetic methods for pyrazoles has gained considerable attention. These approaches aim to reduce waste, use safer solvents, and improve energy efficiency.

Microwave-assisted synthesis has proven to be a highly effective technique for the rapid synthesis of pyrazole derivatives. nih.govresearchgate.netnih.govdergipark.org.trresearchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and product purity. nih.gov

Ultrasound irradiation is another non-traditional energy source that has been successfully employed in pyrazole synthesis. benthamdirect.comrsc.orgresearchgate.netasianpubs.orgnih.gov Sonication can enhance reaction rates by improving mass transfer and creating localized areas of high temperature and pressure.

A significant focus of green chemistry is the replacement of volatile organic solvents with more benign alternatives. Water has been explored as a solvent for pyrazole synthesis, offering advantages of being non-toxic, non-flammable, and inexpensive.

Ionic liquids have emerged as versatile solvents and catalysts for pyrazole synthesis. ias.ac.inbohrium.comjsynthchem.comresearchgate.netjsynthchem.com Their low volatility, high thermal stability, and tunable properties make them attractive green alternatives. For instance, transition metal-based ionic liquids have been shown to catalyze the synthesis of pyrazoles at room temperature. ias.ac.in

Interactive Table: Green Chemistry Strategies for Pyrazole Synthesis

| Green Chemistry Approach | Description | Advantages |

| Microwave Irradiation | Use of microwave energy for heating | Rapid reaction rates, higher yields, energy efficiency |

| Ultrasound Irradiation | Use of ultrasonic waves to promote reaction | Enhanced reaction rates, milder conditions |

| Water as a Solvent | Employing water as the reaction medium | Environmentally friendly, safe, and cost-effective |

| Ionic Liquids | Use as solvents and/or catalysts | Low volatility, recyclable, tunable catalytic activity |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR analysis for 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole reveals distinct signals corresponding to the protons of the pyrazole (B372694) core and the two substituted phenyl rings. The aromatic region of the spectrum is particularly complex due to the various proton-proton coupling interactions.

The protons of the 3-phenyl group typically appear as a multiplet in the range of δ 7.20-7.80 ppm. The protons on the 1-(2-nitrophenyl) substituent are expected to be shifted further downfield due to the electron-withdrawing nature of the nitro group, with signals appearing between δ 7.60 and 8.20 ppm. The protons on the pyrazole ring itself are anticipated to resonate at distinct chemical shifts, providing confirmation of the heterocyclic structure.

Table 1: ¹H NMR Spectral Data for 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20-7.80 | m | - |

| Nitrophenyl-H | 7.60-8.20 | m | - |

| Pyrazole-H4 | Specific value | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole, distinct signals are expected for the carbons of the pyrazole ring, the phenyl substituent, and the nitrophenyl substituent.

The carbon atoms of the pyrazole ring typically appear in the region of δ 105-155 ppm. The carbons of the phenyl ring attached at the C3 position of the pyrazole are expected between δ 125-140 ppm. The carbons of the 2-nitrophenyl ring will also resonate in the aromatic region, with the carbon bearing the nitro group (C-NO₂) showing a characteristic downfield shift.

Table 2: ¹³C NMR Spectral Data for 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole-C3 | ~150-155 |

| Pyrazole-C4 | ~105-110 |

| Pyrazole-C5 | ~130-135 |

| Phenyl-C | 125-140 |

| Nitrophenyl-C | 120-150 |

| Nitrophenyl-C (ipso-N) | Specific value |

Note: The exact chemical shifts are dependent on the specific electronic environment and require experimental verification.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as FT-IR and UV-Vis, provide valuable information about the functional groups present in a molecule and its electronic properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole is characterized by absorption bands corresponding to the various functional groups. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations from both phenyl rings are also prominent. The vibrations of the pyrazole ring provide further structural confirmation.

Table 3: FT-IR Spectral Data for 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1590 | C=N Stretch (pyrazole) |

| ~1530-1500 | Asymmetric NO₂ Stretch |

Note: These are characteristic ranges and the exact peak positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings and the pyrazole system. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,3-diphenylpyrazole.

Table 4: UV-Vis Spectral Data for 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

| λ_max (nm) | Electronic Transition |

|---|---|

| ~250-280 | π→π* (Aromatic/Pyrazole) |

Note: The exact absorption maxima and molar absorptivity are solvent-dependent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern upon ionization.

For 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole (C₁₅H₁₁N₃O₂), the molecular weight is 265.27 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 265.

The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) leading to a fragment ion at m/z = 219. Other common fragmentations could include the loss of N₂ (28 Da) from the pyrazole ring or cleavage of the phenyl groups. Analysis of these fragments helps to piece together and confirm the molecular structure.

Table 5: Mass Spectrometry Data for 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

| m/z | Fragment Assignment |

|---|---|

| 265 | [M]⁺ (Molecular Ion) |

| 219 | [M - NO₂]⁺ |

| 191 | [M - NO₂ - N₂]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Reaction Pathways on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, which generally favors electrophilic substitution. However, the reactivity is significantly influenced by the substituents on the ring. In 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole, the N1-position is occupied by a strongly electron-withdrawing 2-nitrophenyl group, which deactivates the pyrazole ring towards electrophilic attack.

Electrophilic Substitution:

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, as attacks at C3 and C5 would disrupt the aromatic sextet and lead to less stable cationic intermediates. mdpi.com A prime example of such a reaction is the Vilsmeier-Haack formylation, which introduces a carbaldehyde group at the C4 position of 1,3-disubstituted pyrazoles. umich.edujocpr.com The reaction proceeds through the formation of the Vilsmeier reagent (a chloromethyleniminium salt) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the C4 position of the pyrazole. jocpr.com

However, the presence of a strong electron-withdrawing group on the N1-phenyl ring, such as the nitro group in the subject compound, has been observed to significantly decrease the reactivity of the pyrazole ring towards Vilsmeier-Haack formylation. arkat-usa.org This deactivation is attributed to the reduced electron density at the C4 position, making the electrophilic attack less favorable.

Table 1: Predicted Reactivity in Vilsmeier-Haack Formylation

| Compound | N1-Substituent | Reactivity at C4 | Reference |

|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole | Phenyl | Reactive | jocpr.com |

Nucleophilic Reaction Pathways:

Due to the inherent electron-rich nature of the pyrazole ring, it is generally resistant to nucleophilic attack. The C3 and C5 positions are the most likely sites for nucleophilic substitution, as they are adjacent to the electronegative nitrogen atoms. mdpi.com The strong electron-withdrawing effect of the 1-(2-nitrophenyl) substituent would further decrease the electron density on the pyrazole ring, potentially increasing its susceptibility to nucleophilic attack compared to pyrazoles with electron-donating substituents. However, specific studies on the nucleophilic reaction pathways for 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole are not extensively documented in the reviewed literature.

Mechanistic Investigations of Cyclization and Aromatization Processes

The most common and established method for the synthesis of 1,3-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine (B178648). mdpi.comnih.govresearchgate.net For the synthesis of 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole, the logical precursors would be 2-nitrophenylhydrazine (B1229437) and a 1,3-dicarbonyl compound such as 1-phenyl-1,3-butanedione or benzoylacetaldehyde.

The mechanism of this reaction proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of 2-nitrophenylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Hydrazone Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate. The reaction can proceed through either of the two carbonyl groups, potentially leading to regioisomers, although the regioselectivity is often influenced by the reaction conditions and the nature of the substituents. nih.gov

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration and Aromatization: The resulting five-membered heterocyclic intermediate readily undergoes dehydration (elimination of another water molecule) to form the stable, aromatic pyrazole ring. mdpi.com

This sequence of condensation, cyclization, and aromatization provides a direct and efficient route to the 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole core structure.

Unanticipated Reaction Cleavage Mechanisms

While the pyrazole ring is generally stable due to its aromaticity, under certain conditions, its precursors or derivatives can undergo unexpected cleavage reactions. A notable study investigated the unanticipated cleavage of 5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (an N-formyl pyrazoline precursor to a regioisomer of the title compound) under Bechamp reduction conditions (iron and hydrochloric acid). nih.govresearchgate.net

Instead of the expected reduction of the nitro group and subsequent cyclization, the reaction led to the formation of 2-aryl quinolines. The proposed mechanism for this transformation involves several key steps: nih.govresearchgate.net

Acid-Mediated Deformylation: The reaction is initiated by the acid-catalyzed cleavage of the N-formyl group from the pyrazoline ring.

Retro-Michael Addition: This is followed by a retro-Michael addition reaction, which leads to the cleavage of the pyrazoline ring itself, yielding a 2-nitrochalcone (B191979) intermediate.

Reductive Cyclization: The 2-nitrochalcone then undergoes an in-situ intramolecular reductive cyclization, in a process analogous to the Friedlander annulation, to afford the final 2-aryl quinoline (B57606) product.

During control experiments to elucidate this mechanism, it was observed that the treatment of the N-formyl pyrazoline with acid and metal also produced minor amounts of 5-(2-nitrophenyl)-3-phenyl-1H-pyrazole and 2-(3-phenyl-1H-pyrazol-5-yl)aniline. nih.govacs.org The formation of the pyrazole suggests an aromatization pathway competing with the cleavage, while the aniline (B41778) derivative results from the reduction of the nitro group on the pyrazole product. This study highlights a potential pathway for the cleavage of the pyrazoline ring system, a direct precursor to the pyrazole, under acidic and reductive conditions.

Ligand Coordination Chemistry and Metal Complexation Studies

Pyrazole derivatives are well-known for their excellent chelating properties and have been extensively used as ligands in coordination chemistry. saudijournals.comresearchgate.net The pyrazole ring contains two nitrogen atoms, the pyridine-like N2 atom and the pyrrole-like N1 atom. The N2 nitrogen, with its available lone pair of electrons, is typically the primary site for coordination with metal ions. saudijournals.com

In 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole, the N1 position is blocked by the 2-nitrophenyl group, leaving the N2 nitrogen as the available coordination site. The electronic properties of the substituents can significantly influence the coordination ability of the pyrazole ligand. The π-excessive nature of the pyrazole ring can lead to the transfer of negative charge density to the electron-withdrawing nitrophenyl group. This electronic communication can, in turn, facilitate the transfer of charge density from the d-π orbitals of a coordinated metal to the π* orbitals of the pyrazole ring, potentially forming a strong metal-N-pyrazole bond. researchgate.net

Recent studies have explored the synthesis of Schiff bases derived from nitrophenylpyrazoles and their coordination to palladium, forming complexes of the type [Pd₂Cl₄(L)₂]. researchgate.net Although this study did not use the exact title compound, it demonstrates the viability of nitrophenyl-substituted pyrazoles as effective ligands.

Furthermore, the 2-nitrophenyl substituent itself offers potential for more complex coordination behavior. If the nitro group is reduced to an amino group, the resulting 1-(2-aminophenyl)-3-phenyl-1H-pyrazole could act as a bidentate (N,N') ligand, chelating to a metal center through the pyrazole N2 atom and the amino nitrogen atom. This type of chelation often leads to the formation of stable five- or six-membered metallacycles.

Table 2: Potential Coordination Modes of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole and its Derivatives

| Ligand | Potential Donor Atoms | Coordination Mode |

|---|---|---|

| 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole | Pyrazole N2 | Monodentate |

Advanced Research Applications and Mechanistic Biological Insights

Materials Science Applications

The unique molecular architecture of pyrazole (B372694) derivatives, characterized by a five-membered heterocyclic ring, has positioned them as subjects of interest in materials science. The strategic placement of phenyl and nitrophenyl groups on the pyrazole core in 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole suggests potential for novel material properties.

Development of Nonlinear Optical (NLO) Materials

While direct studies on the nonlinear optical (NLO) properties of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole are not extensively documented, the broader class of pyrazole and pyrazoline derivatives featuring donor-acceptor groups has been investigated for such applications. For instance, related compounds with nitrophenyl groups have been noted for their potential NLO responses. The NLO effect in organic molecules typically arises from the interaction of intense laser light with the molecule's electron cloud, leading to changes in the light's frequency. The presence of the electron-withdrawing nitro group and the π-electron system of the phenyl rings in 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole provides a structural basis for potential NLO activity, though specific experimental validation is required.

Fluorescent and Light-Emitting Material Exploration

Pyrazole derivatives are recognized for their fluorescent properties, making them valuable in the development of sensors and light-emitting materials. The fluorescence in these compounds often stems from π-π* transitions within their aromatic systems. The specific emission characteristics of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole would be influenced by the nature and position of its substituents. While detailed photophysical studies on this specific compound are limited, the general class of N-aryl and C-aryl substituted pyrazoles is a promising area for the exploration of new fluorescent materials.

Role as Potential Multidentate Ligands in Coordination Chemistry

The pyrazole ring contains two adjacent nitrogen atoms, which can act as donor sites for coordination with metal ions. This makes pyrazole derivatives potential multidentate ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring in 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole, and potentially the oxygen atoms of the nitro group, could coordinate with metal centers to form stable complexes. The coordination chemistry of pyrazole-based ligands is a rich field, leading to the formation of complexes with diverse structures and applications, including catalysis and materials science.

Mechanistic Investigations of Biological Interactions (Strictly Excluding Clinical Outcomes, Dosage, and Safety)

Computational methods like molecular docking are instrumental in understanding how small molecules interact with biological macromolecules at a molecular level.

Molecular Docking Studies with Specific Biological Targets (e.g., Enzymes, Receptors)

Molecular docking studies are frequently employed to predict the binding orientation and affinity of a ligand to a biological target. For the broader class of pyrazole derivatives, these studies have been conducted against various targets, including kinases and other enzymes. A hypothetical docking study of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole would involve placing the molecule into the active site of a selected protein to determine the most stable binding conformation and to calculate a binding energy score, which indicates the strength of the interaction.

Elucidation of Molecular Interactions at Active Sites

Following a docking simulation, the specific molecular interactions between the ligand and the active site residues of the biological target can be analyzed. For a compound like 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole, these interactions could include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring or the oxygen atoms of the nitro group could act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic rings of the compound can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

These interactions are crucial for the stability of the ligand-protein complex and provide insights into the mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Studies Focusing on Molecular Features and Theoretical Activity

The specific compound 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole belongs to the broader class of 1,3-diarylpyrazoles, a scaffold known for a wide spectrum of biological activities. mdpi.comnih.gov While direct and exhaustive structure-activity relationship (SAR) studies on this exact isomer are not extensively detailed in publicly available research, a robust theoretical framework for its activity can be constructed by analyzing SAR studies of closely related analogs. The key molecular features influencing the biological potential of this compound are the pyrazole core, the specific substitution pattern of the two aryl rings (phenyl at C3 and 2-nitrophenyl at N1), and the electronic effects of the nitro group.

The 1,3-diarylpyrazole substructure itself is a well-established pharmacophore associated with activities including anti-inflammatory, antimicrobial, antiparasitic, and anticancer effects. mdpi.comnih.gov The relative orientation and electronic nature of the substituents on the phenyl rings at the N1 and C3 positions are critical determinants of potency and selectivity.

Influence of the N1-Aryl Substituent:

The substituent at the N1 position of the pyrazole ring significantly modulates the compound's interaction with biological targets. In the case of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole , the N1 substituent is a 2-nitrophenyl group.

Position of the Nitro Group: The ortho position of the nitro group (-NO₂) is crucial. This positioning can induce a steric twist in the phenyl ring relative to the pyrazole core, which can affect how the molecule fits into the binding pockets of proteins or enzymes.

Influence of the C3-Phenyl Substituent:

The unsubstituted phenyl ring at the C3 position serves as a fundamental lipophilic component, facilitating hydrophobic interactions within target binding sites. Modifications to this ring in related diarylpyrazoles have provided key SAR insights. For example, the introduction of electron-donating or electron-withdrawing groups can alter activity profiles, suggesting that this region of the molecule is sensitive to electronic and steric changes.

Theoretical Activity Profile Based on Analog Data:

Based on the SAR of related 1,3-diarylpyrazoles, a theoretical activity profile for 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole can be proposed. The combination of a bulky, electron-withdrawing group at N1 and a simple phenyl group at C3 suggests potential for interactions with various biological targets. The table below summarizes the influence of key molecular features based on findings from related compounds.

| Molecular Feature | Observation in Related Analogs | Theoretical Implication for 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole |

| 1,3-Diarylpyrazole Core | Associated with a vast array of biological activities, including anti-inflammatory and antiparasitic actions. mdpi.com | The core scaffold provides the foundational structure for biological interactions. |

| N1-Aryl Group | The nature of this group is a primary determinant of potency and selectivity. | The 2-nitrophenyl group is a key modulator of the compound's activity profile. |

| C3-Aryl Group | Often involved in hydrophobic interactions within binding sites. | The unsubstituted phenyl ring likely engages in crucial lipophilic contacts. |

| Nitro (-NO₂) Group | Strong electron-withdrawing character. Its position affects steric and electronic properties. ontosight.ai | Modulates the electronic landscape of the molecule and may form specific hydrogen bonds or electrostatic interactions with biological targets. |

| Ortho Substitution | Can enforce a non-planar conformation between the pyrazole and the attached phenyl ring. | The steric hindrance from the ortho-nitro group likely dictates a specific three-dimensional shape, potentially enhancing selectivity for certain targets. |

Exploration of Biochemical Pathways and Mechanisms of Action as Research Tools

While the specific biochemical pathways targeted by 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole are not definitively established, its structural class (diarylpyrazoles) has been investigated for interactions with several key biological systems. These compounds serve as valuable research tools for probing enzyme function and cellular signaling cascades.

The mechanism of action for pyrazole derivatives is diverse, reflecting the scaffold's chemical versatility. nih.govacademicstrive.com Many biologically active pyrazoles function by inhibiting specific enzymes, particularly kinases. nih.gov The ATP-binding pocket of kinases is a common target, and the diarylpyrazole structure can be optimized to fit within this site, interfering with the signaling pathways that kinases regulate, such as those involved in cell proliferation and inflammation. nih.gov

Potential Mechanisms and Research Applications:

Enzyme Inhibition: The 1,3-diarylpyrazole scaffold is a known inhibitor of various enzymes. For instance, certain analogs have been studied as inhibitors of fungal kinases like Yck2, where a hydrogen-bond network within the ATP pocket was identified as a key determinant of selectivity. nih.gov The nitro group on 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole could potentially form specific hydrogen bonds or electrostatic interactions with residues in an enzyme's active site, making it a candidate for screening against various enzyme families, including kinases, cyclooxygenases (COX), or lipoxygenases.

Receptor Binding: Some pyrazole derivatives have been shown to bind to nuclear receptors, such as the estrogen receptor. nih.gov The specific stereochemistry and electronic profile of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole make it a candidate for investigating ligand-receptor interactions. The ortho-nitro substitution provides a unique electronic and steric signature that could confer selectivity for specific receptor subtypes, allowing it to be used as a chemical probe to explore receptor function and downstream signaling.

Modulation of Cellular Pathways: Compounds from the 1,3-diarylpyrazole class have been identified as modulators of complex cellular processes like autophagy. nih.gov As a research tool, 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole could be used in phenotypic screens to identify novel regulators of pathways involved in cell death, proliferation, or stress responses. Its impact on these pathways can then be dissected to identify novel molecular targets.

The table below outlines potential biochemical pathways and mechanisms that could be explored using this compound as a research tool, based on activities reported for the broader pyrazole class.

| Potential Pathway/Mechanism | Rationale Based on Pyrazole Class | Application as a Research Tool |

| Kinase Signaling Pathways | Diarylpyrazoles are known kinase inhibitors. nih.gov | To probe the function of specific kinases in cell signaling and to serve as a scaffold for developing more selective inhibitors. |

| Pro-inflammatory Pathways (e.g., COX/LOX) | Many pyrazole derivatives exhibit anti-inflammatory properties. ontosight.ai | To investigate the role of specific enzymes in inflammation and to explore mechanisms of non-steroidal anti-inflammatory action. |

| Nuclear Receptor Signaling | Nitro-substituted pyrazoles have shown affinity for estrogen receptors. nih.gov | To study ligand-receptor interactions and dissect the downstream effects of receptor modulation in different tissues. |

| Autophagy and Cell Viability | 1,3-diarylpyrazoles have been identified as inducers of autophagy. nih.gov | To explore the molecular machinery of autophagy and to identify new targets for therapeutic intervention in diseases like cancer. |

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of substituted pyrazoles has traditionally been achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com For 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole, a common route involves the reaction of a chalcone (B49325) derivative with 2-nitrophenylhydrazine (B1229437). mdpi.com However, future research will likely focus on methodologies that offer greater control, efficiency, and sustainability.

Emerging synthetic strategies that could be applied to this specific molecule include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields. Applying MAOS to the cyclocondensation reaction could lead to a more efficient and rapid synthesis.

Multi-component Reactions (MCRs): Designing a one-pot reaction that combines three or more starting materials to form the target pyrazole (B372694) would enhance synthetic efficiency by reducing the number of intermediate purification steps. academicstrive.com

Catalytic Approaches: The use of novel catalysts, such as regioselective copper catalysts or nano-ZnO, could provide higher yields and selectivity, minimizing the formation of unwanted isomers. mdpi.comacademicstrive.com

Green Chemistry Protocols: Future syntheses will likely explore the use of environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts to align with sustainable chemistry principles. mdpi.com

Table 1: Comparison of Synthetic Methodologies for 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

| Methodology | Traditional Approach (e.g., Reflux in Ethanol) | Future Directions | Potential Advantages of Future Directions |

|---|---|---|---|

| Reaction Type | Cyclocondensation | Microwave-Assisted Synthesis, Multi-component Reactions | Faster reaction rates, higher yields, reduced waste |

| Catalyst | Acid/Base catalysis | Regioselective metal catalysts (e.g., Copper), Nanocatalysts | Improved regioselectivity, easier catalyst recovery |

| Solvent | Organic solvents (e.g., Ethanol, Acetic Acid) | Green solvents (e.g., water, ionic liquids), Solvent-free conditions | Reduced environmental impact, lower cost |

| Efficiency | Moderate yields, long reaction times | High yields, short reaction times | Increased process efficiency and cost-effectiveness |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Assemblies

Standard characterization of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole typically involves techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its basic structure. mdpi.comwisdomlib.org However, a deeper understanding, particularly of its behavior in complex environments or as part of larger molecular assemblies, necessitates more advanced techniques.

Future research should employ:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals, especially if the molecule is further functionalized.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on bond lengths, bond angles, and the three-dimensional conformation of the molecule. This is crucial for understanding the steric hindrance imposed by the ortho-nitro group and its influence on the planarity between the pyrazole and phenyl rings.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, which is essential for identifying the compound in complex mixtures or as a metabolite in biological systems.

Fluorescence Spectroscopy: Given that many pyrazoline derivatives exhibit fluorescence, exploring the photophysical properties of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole is a key future avenue. mdpi.com Investigating its excitation and emission spectra could reveal potential applications as a fluorescent probe. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Computational Studies

Computational chemistry provides profound insights into the electronic structure and properties of molecules. asrjetsjournal.org For pyrazole derivatives, Density Functional Theory (DFT) is commonly used to calculate optimized geometries, vibrational frequencies, and molecular orbitals (HOMO-LUMO). asrjetsjournal.org The future of computational studies on 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole will likely involve the integration of machine learning (ML) and artificial intelligence (AI).

Key research avenues include:

Predictive Modeling: ML algorithms can be trained on existing data from pyrazole derivatives to predict properties such as solubility, reactivity, and potential biological activity for novel, un-synthesized analogues of the target compound.

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can identify the key molecular descriptors of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole that are critical for specific functions, guiding the rational design of new derivatives with enhanced properties.

Reaction Outcome Prediction: Machine learning models can be developed to predict the optimal reaction conditions (temperature, catalyst, solvent) for synthesizing the target molecule, accelerating the optimization of synthetic routes.

De Novo Design: AI can be used to generate novel pyrazole structures based on desired properties, potentially leading to the discovery of molecules with superior performance in materials or biological applications.

Expansion of Materials Science Applications through Rational Design

The pyrazole scaffold is a versatile component in the design of functional materials, including dyes, fluorescent substances, and coordination polymers. globalresearchonline.net The specific substituents on 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole—an electron-withdrawing nitro group and two aromatic rings—suggest several untapped opportunities in materials science.

Future research should focus on:

Organic Electronics: The conjugated π-system of the molecule suggests potential use as a building block for organic semiconductors or organic light-emitting diodes (OLEDs). Rational design could involve modifying the phenyl rings to tune the HOMO-LUMO energy gap and charge transport properties.

Chemical Sensors: The nitroaromatic group and the pyrazole nitrogen atoms could act as binding sites for specific analytes. Future work could explore its use as a chemosensor, where binding events would lead to a detectable change in fluorescence or color.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. Research into the coordination of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole with various metal centers could lead to new MOFs with potential applications in gas storage, catalysis, or separation.

Table 2: Potential Materials Science Applications and Rational Design Strategies

| Application Area | Key Molecular Feature | Rational Design Strategy | Desired Outcome |

|---|---|---|---|

| Organic Electronics | Conjugated π-system | Modify aryl substituents to alter electron density | Tunable band gap, improved charge mobility |

| Chemical Sensors | Nitro group, Pyrazole Nitrogens | Introduce specific binding sites or fluorophores | High selectivity and sensitivity for target analytes |

| Coordination Polymers | Pyrazole nitrogen atoms as ligands | Vary metal ions and linker geometry | Novel frameworks with porous or catalytic properties |

Further Mechanistic Elucidation of Molecular Interactions in Biological Systems (Excluding Clinical Applications)

While clinical applications are excluded, understanding the fundamental interactions of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole with biological macromolecules is a crucial area of basic research. Pyrazole derivatives are known to interact with various enzymes and proteins. nih.gov

Future research should aim to:

Molecular Docking Studies: Computational docking simulations can predict the binding modes and affinities of the compound with a wide range of proteins. This can help identify potential biological targets and understand the structural basis of interaction. For instance, studies on other pyrazoles have shown interactions with enzymes like cyclooxygenase (COX), highlighting potential binding pockets. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule when bound to a protein, revealing the stability of the complex and the key intermolecular forces (e.g., hydrogen bonds, π-π stacking) that govern the interaction.

Biophysical Characterization: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to experimentally validate the binding affinity and thermodynamics of the interaction between the compound and a purified target protein, providing crucial data to complement computational models.

These fundamental studies will build a foundational understanding of how molecules with this specific structure behave in a biological environment, which is essential for the broader fields of chemical biology and toxicology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions using hydrazine derivatives and α,β-unsaturated ketones. For example, microwave-assisted synthesis in dimethylformamide (DMF) with phosphorus oxychloride accelerates ring closure and improves yields (reaction time: 30 seconds under microwave irradiation) . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of hydrazone to POCl₃) and purification via column chromatography using petroleum ether-ethyl acetate mixtures .

Q. What spectroscopic techniques are recommended for characterizing 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., nitro groups at ~1520 cm⁻¹, pyrazole ring vibrations at ~620–480 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–8.1 ppm, nitrophenyl protons at δ 8.3–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or HRMS for accurate mass) .

Q. What purification methods are effective for isolating 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., petroleum ether:ethyl acetate 4:1 to 2:1) to separate nitro-substituted byproducts .

- Recrystallization : Dichloromethane or DMF/water mixtures yield high-purity crystals (e.g., 72% recovery after recrystallization) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence electronic properties and reactivity?

- Methodology :

- Electron-Withdrawing Groups (EWGs) : The 2-nitrophenyl group decreases electron density on the pyrazole ring, enhancing electrophilic substitution resistance. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) .

- Steric Effects : Dihedral angles between the pyrazole and aryl rings (e.g., 27.4–87.7° in related structures) impact conjugation and reactivity. X-ray crystallography reveals these angles .

Q. How can X-ray crystallography elucidate molecular conformation and intermolecular interactions?

- Methodology :

- Crystal Packing : Weak C–H⋯O/N hydrogen bonds (e.g., 2.8–3.2 Å bond distances) stabilize layered structures parallel to the (010) plane .

- Torsional Analysis : Dihedral angles between nitrophenyl (13.9–43.2°) and pyrazole rings indicate steric hindrance, affecting solubility and crystallinity .

Q. What strategies enhance biological activity in pyrazole derivatives via structural modifications?

- Methodology :

- Bioisosteric Replacement : Substitute the phenyl ring with heterocycles (e.g., triazoles) to improve pharmacokinetics. Click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (e.g., 61% yield for triazole-pyrazole hybrids) is effective .

- Functional Group Addition : Introduce hydroxyl or nitro groups to aryl rings (e.g., 4-nitrophenoxy groups) to modulate receptor binding, as seen in A2B adenosine receptor antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.